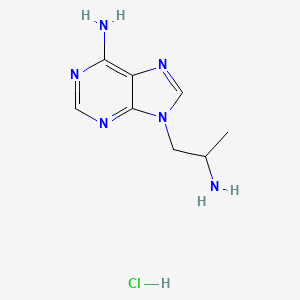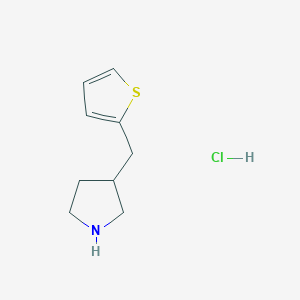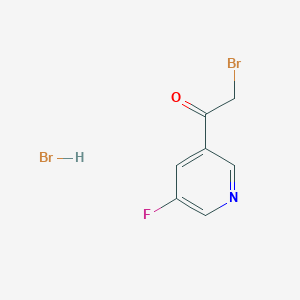
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide
Descripción general
Descripción
“2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1203709-19-6 . It has a molecular weight of 298.94 and its molecular formula is C7H6Br2FNO . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide” is 1S/C7H5BrFNO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical form of “2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point was not available in the search results .
Aplicaciones Científicas De Investigación
Chemoselective Functionalization
The compound has been explored for its potential in chemoselective functionalization processes. Studies have indicated that certain bromo-fluoropyridine derivatives can undergo selective functionalization, showcasing the potential of such compounds in organic synthesis. For instance, 5-bromo-2-chloro-3-fluoropyridine has been successfully functionalized using catalytic amination conditions, leading to the formation of bromide substitution products. This process demonstrates the versatility and utility of bromo-fluoropyridine compounds in chemical synthesis, possibly extending to 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide (Stroup et al., 2007).
Synthesis of Disubstituted Fluoropyridines and Pyridones
Another significant application is in the synthesis of various pyridine and pyridone derivatives. Compounds like 5-bromo-2-fluoro-3-pyridylboronic acid have been synthesized and further reacted to produce 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. These reactions highlight the role of bromo-fluoropyridine compounds as intermediates in the synthesis of more complex structures, potentially including 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide (Sutherland & Gallagher, 2003).
Synthesis of Antimicrobial Compounds
There is also research indicating the use of similar bromo-substituted compounds in the synthesis of antimicrobial agents. For example, certain bromo-substituted naphthalenyl-ethanones have been synthesized and demonstrated to possess significant antimicrobial activities. This suggests the potential of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide in the field of drug discovery, especially in the development of new antimicrobial agents (Sherekar et al., 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
Propiedades
IUPAC Name |
2-bromo-1-(5-fluoropyridin-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO.BrH/c8-2-7(11)5-1-6(9)4-10-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCWYMDYCCCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide | |
CAS RN |
1203709-19-6 | |
| Record name | 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

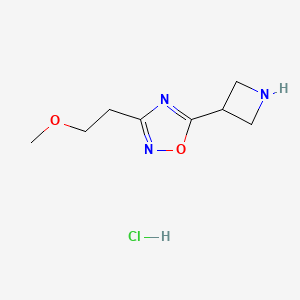

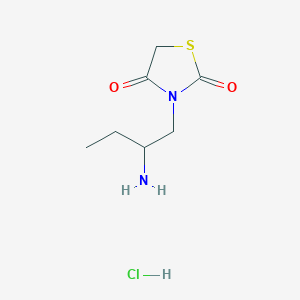
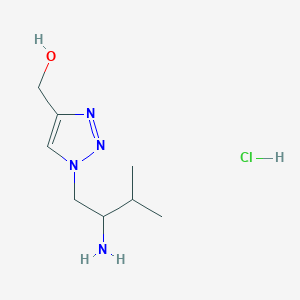


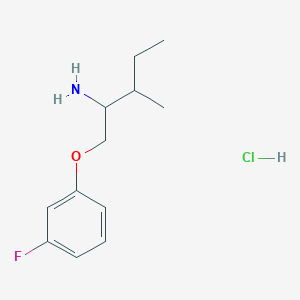
![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
